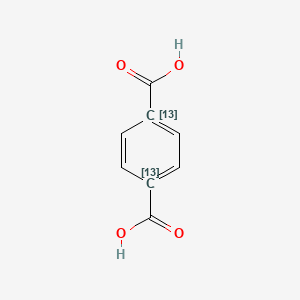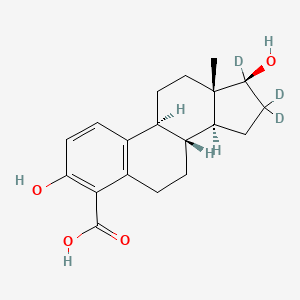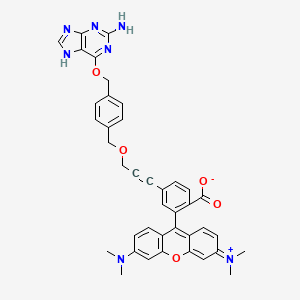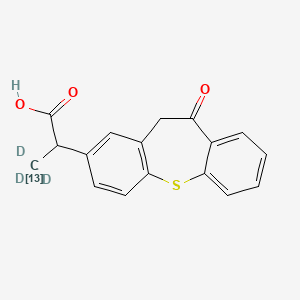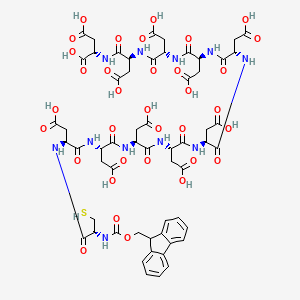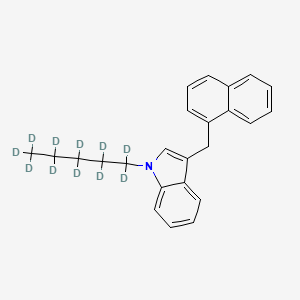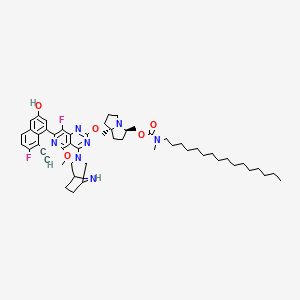
KRAS G12D inhibitor 15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12D inhibitor 15 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . This mutation is characterized by a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 15 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications . The process begins with the preparation of key intermediates, followed by their assembly into the final compound through carefully controlled reaction conditions . Common reagents used in these reactions include piperazine derivatives, halogenated compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product . Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
KRAS G12D inhibitor 15 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
科学的研究の応用
KRAS G12D inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of diagnostic assays and screening platforms for KRAS G12D inhibitors.
作用機序
KRAS G12D inhibitor 15 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effector proteins . This inhibition disrupts the activation of signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and increased apoptosis . The compound specifically targets the switch II pocket of the KRAS G12D protein, forming a stable complex that inhibits its activity .
類似化合物との比較
KRAS G12D inhibitor 15 is unique in its high selectivity and potency against the KRAS G12D mutation . Similar compounds include:
These compounds share similar mechanisms of action but differ in their binding affinities, pharmacokinetic profiles, and potential off-target effects .
特性
分子式 |
C53H71F2N7O5 |
|---|---|
分子量 |
924.2 g/mol |
IUPAC名 |
[(3R,8R)-8-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-5-methoxypyrido[4,3-d]pyrimidin-2-yl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-3-yl]methyl N-hexadecyl-N-methylcarbamate |
InChI |
InChI=1S/C53H71F2N7O5/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-60(3)52(64)66-34-39-25-27-53(26-20-29-62(39)53)35-67-51-58-48-45(49(59-51)61-32-37-22-23-38(33-61)56-37)50(65-4)57-47(46(48)55)42-31-40(63)30-36-21-24-43(54)41(6-2)44(36)42/h2,21,24,30-31,37-39,56,63H,5,7-20,22-23,25-29,32-35H2,1,3-4H3/t37?,38?,39-,53-/m1/s1 |
InChIキー |
JEMAATHHHQXSOT-WNBQDOJDSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCN(C)C(=O)OC[C@H]1CC[C@@]2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |
正規SMILES |
CCCCCCCCCCCCCCCCN(C)C(=O)OCC1CCC2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


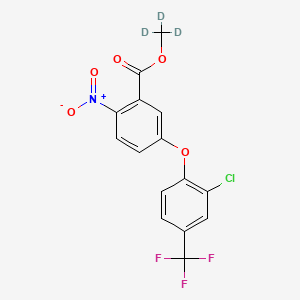
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
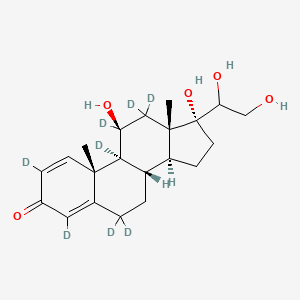
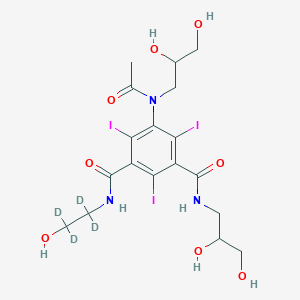
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
